molecular formula C9F19 B2978985 2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl CAS No. 93683-27-3

2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl

Cat. No.: B2978985
CAS No.: 93683-27-3
M. Wt: 469.069
InChI Key: YSEKHPGNLMTZDB-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol with other fluorinated reagents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to handle the highly reactive and corrosive nature of fluorine-containing intermediates. The process is optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield less fluorinated or partially hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce fluorinated carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl stands out due to its extensive fluorination, which imparts exceptional stability, resistance to chemical degradation, and unique reactivity patterns. These properties make it particularly valuable in applications requiring high-performance materials and reagents.

Properties

InChI

InChI=1S/C9F19/c10-2(5(14,15)16,6(17,18)19)1(4(12,13)9(26,27)28)3(11,7(20,21)22)8(23,24)25
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKHPGNLMTZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C](C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897310
Record name Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93683-27-3
Record name Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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